1-benzyl-N-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the tricyclic pyrrolo-pyrido-pyrimidine family, characterized by a fused heterocyclic core. The structure includes a benzyl group at position 1, a butyl carboxamide moiety at position 2, and a 4-oxo-1,4-dihydro group.
Properties
IUPAC Name |
6-benzyl-N-butyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-2-3-12-23-21(27)18-14-17-20(26(18)15-16-9-5-4-6-10-16)24-19-11-7-8-13-25(19)22(17)28/h4-11,13-14H,2-3,12,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIOQMJVIJBDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-butyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with the molecular formula C23H24N4O2 and a molecular weight of approximately 388.47 g/mol. Its unique structural features, which include multiple heterocyclic systems such as pyridine, pyrrolo, and pyrimidine rings, have garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the use of organometallic compounds and catalysts like palladium or copper to facilitate cyclization and substitution reactions. The structural complexity allows for various modifications that can enhance its biological properties.
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit noteworthy anti-inflammatory properties. For instance, similar compounds have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. The IC50 values for related compounds were reported at approximately 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .
Table 1: Comparison of COX-2 Inhibition
Anticancer Potential
The anticancer activity of this compound has been explored through molecular docking studies against various cancer cell lines. Preliminary studies suggest that this compound may inhibit key enzymes involved in cancer cell proliferation, including EGFR tyrosine kinase .
Case Study: Molecular Docking Analysis
Molecular docking studies revealed that the compound interacts effectively with the active site of EGFR, suggesting a mechanism for its anticancer effects. This interaction could potentially lead to reduced proliferation of cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of multiple nitrogen atoms in its structure enhances its binding affinity to these targets, thereby modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Anti-Tubercular Activity : The imidazolylpropyl analog () demonstrates potent activity against MDR-Mtb, likely due to the imidazole group enhancing target binding (Ag85C enzyme). The absence of a 9-methyl group in the target compound may reduce similar efficacy .
Carboxamide derivatives generally exhibit better bioavailability .
Steric and Electronic Effects : Methyl or methoxy groups (e.g., ) improve lipophilicity and metabolic stability but may introduce steric hindrance, affecting binding .
Pharmacological Implications
- Antimicrobial Spectrum : The 9-methyl analog () exhibits narrow-spectrum anti-TB activity, whereas the target compound’s unsubstituted position 9 may broaden its applicability .
Q & A
Q. What are the standard synthetic pathways for synthesizing 1-benzyl-N-butyl derivatives of pyrido-pyrrolo-pyrimidines?
Synthesis typically involves multi-step reactions, including condensation and cyclization processes. A general protocol derived from analogous compounds includes:
- Step 1 : Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis (room temperature, 1 hour) to form intermediates .
- Step 2 : Cyclization via sodium methoxide in methanol, followed by acidification (HCl) to precipitate the product. Yields range from 53–62% depending on substituents .
- Key variables : Solvent choice (methanol), temperature (50–60°C for cyclization), and reaction time (0.5–1 hour) .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, aromatic protons in pyrido-pyrrolo-pyrimidine cores show distinct shifts (δ 7.07–8.84 ppm in DMSO-d₆) .
- X-ray crystallography : Determines precise atomic arrangements, critical for validating fused heterocyclic systems (pyridine, pyrimidine, and pyrrole rings) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) matches calculated molecular weights (e.g., m/z 244.1 [M+H]⁺ for a related compound) .
Q. What initial biological screening methods are used to assess its activity?
- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-based viability assays .
- Enzyme inhibition studies : Evaluate interactions with targets like PARP-1 via fluorometric or colorimetric assays (IC₅₀ determination) .
- Apoptosis detection : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, temperature, catalyst loading). For example, triethylamine concentration significantly impacts cyclization efficiency .
- Process control : Monitor reaction progress via in-situ FTIR or HPLC to isolate intermediates and minimize side products .
- Purification : Gradient chromatography (e.g., silica gel with ethyl acetate/hexane) improves purity (>95%) .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
-
SAR studies : Compare analogs with substituents at the N-benzyl or pyrimidine positions. For example:
Substituent Biological Activity Mechanism 3-Methoxypropyl Enhanced solubility Alters pharmacokinetics 4-Methoxyphenyl PARP-1 inhibition (IC₅₀ < 1 µM) Competitive binding to NAD⁺ site - Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like PARP-1 .
Q. How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Standardized protocols : Ensure consistent assay conditions (cell passage number, serum concentration) to reduce variability .
- Orthogonal validation : Confirm activity with complementary assays (e.g., Western blot for PARP-1 cleavage alongside enzyme assays) .
- Meta-analysis : Compare data across studies, noting differences in compound purity (HPLC vs. crude extracts) .
Q. What methodologies are recommended for pharmacokinetic profiling?
- ADME studies :
- Absorption : Caco-2 cell monolayers predict intestinal permeability .
- Metabolism : Liver microsome assays (human/rat) identify CYP450-mediated degradation .
- Plasma stability : Incubate compound in plasma (37°C) and quantify degradation via LC-MS .
- In vivo models : Rodent studies with IV/PO dosing to calculate bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
